Triethyl phosphonoacetate-2-13C
Overview
Description
Triethyl phosphonoacetate-2-13C is a labeled compound used extensively in organic synthesis. It is a derivative of triethyl phosphonoacetate, where the carbon-2 position is enriched with the carbon-13 isotope. This isotopic labeling makes it particularly useful in mechanistic studies and tracing experiments in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: Triethyl phosphonoacetate-2-13C can be synthesized by reacting ethyl bromoacetate-2-13C with triethyl phosphite. The reaction typically occurs under reflux conditions in an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:
Ethyl bromoacetate-2-13C+Triethyl phosphite→Triethyl phosphonoacetate-2-13C
Industrial Production Methods: In an industrial setting, the synthesis of this compound involves large-scale reactions with stringent control over reaction conditions to ensure high yield and purity. The process includes purification steps such as distillation and recrystallization to obtain the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form phosphonic acids.
Reduction: It can be reduced to form phosphonates.
Substitution: It participates in nucleophilic substitution reactions, particularly in the presence of strong bases.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride.
Substitution: Bases like sodium hydride or potassium tert-butoxide.
Major Products:
Oxidation: Phosphonic acids.
Reduction: Phosphonates.
Substitution: Various substituted phosphonoacetates depending on the nucleophile used.
Scientific Research Applications
Triethyl phosphonoacetate-2-13C is widely used in scientific research due to its versatility:
Biology: It is used in metabolic studies to trace the incorporation of carbon-13 into biological molecules.
Medicine: It aids in the synthesis of labeled pharmaceuticals for tracing drug metabolism.
Industry: It is used in the production of fine chemicals and agrochemicals.
Mechanism of Action
The mechanism of action of triethyl phosphonoacetate-2-13C involves its role as a nucleophile in various organic reactions. In the Horner-Wadsworth-Emmons reaction, it reacts with carbonyl compounds to form alkenes. The carbon-13 label allows for detailed mechanistic studies using nuclear magnetic resonance spectroscopy, providing insights into reaction pathways and intermediates.
Comparison with Similar Compounds
Triethyl phosphonoacetate: The non-labeled version used in similar reactions.
Diethyl phosphonoacetate: Another phosphonate ester with slightly different reactivity.
Ethyl phosphonoacetate: A simpler ester with different applications.
Uniqueness: Triethyl phosphonoacetate-2-13C is unique due to its isotopic labeling, which makes it invaluable for tracing studies and mechanistic investigations. This labeling provides a distinct advantage in research applications where understanding the detailed pathways of reactions is crucial.
Properties
IUPAC Name |
ethyl 2-diethoxyphosphorylacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17O5P/c1-4-11-8(9)7-14(10,12-5-2)13-6-3/h4-7H2,1-3H3/i7+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGUBFICZYGKNTD-CDYZYAPPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CP(=O)(OCC)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[13CH2]P(=O)(OCC)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17O5P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80583503 | |
Record name | Ethyl (diethoxyphosphoryl)(2-~13~C)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80583503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82426-28-6 | |
Record name | Ethyl (diethoxyphosphoryl)(2-~13~C)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80583503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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